N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
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Overview
Description
This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the ethoxyphenyl group: This step may involve the use of ethoxybenzene derivatives and suitable reagents to attach the ethoxyphenyl group to the intermediate compound.
Formation of the final compound: The final step involves the coupling of the intermediate compounds to form this compound under controlled conditions.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biological probe or as a starting point for the development of bioactive molecules. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications. It could be investigated for its activity against specific diseases or conditions.
Industry: The compound’s chemical properties may make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions can be studied using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
N-(4-ethoxyphenyl)-N’-(3-fluoro-4-methylphenyl)urea: This compound shares the ethoxyphenyl group but differs in its overall structure and functional groups.
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide: This compound has a similar ethoxyphenyl group but includes a quinazoline ring and a sulfanyl group.
N-(4-ethoxyphenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide: This compound also contains the ethoxyphenyl group but has different substituents and functional groups.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-31-20-10-8-19(9-11-20)25-21(29)15-28-14-18(7-12-22(28)30)24-26-23(27-32-24)17-6-4-5-16(2)13-17/h4-14H,3,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQIZBZXTDSGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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